![molecular formula C11H16N2 B2432853 (1-Ethyl-2,3-dihydro-1h-indol-5-yl)methanamine CAS No. 1092351-24-0](/img/structure/B2432853.png)
(1-Ethyl-2,3-dihydro-1h-indol-5-yl)methanamine
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Overview
Description
(1-Ethyl-2,3-dihydro-1h-indol-5-yl)methanamine, commonly known as EMMA, is a chemical compound that belongs to the class of indole-based psychedelics. It has gained significant attention in recent years due to its potential use in scientific research as a tool for studying the human brain and its functions.
Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- Compound 1: Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- Compounds 2-5: 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides displayed potent antiviral activity against Coxsackie B4 virus .
Anti-HIV Potential
Indole derivatives have been investigated as anti-HIV agents. For example:
- Imidazole-containing compounds: These derivatives, including indolyl and oxochromenyl xanthenones, were studied for their anti-HIV-1 activity .
Anti-Inflammatory and Analgesic Effects
Benzothiazole-containing benzene sulphonamide and carboxamide derivatives derived from indole exhibited in vivo anti-inflammatory, analgesic, and ulcerogenic activities .
Other Biological Activities
Indole derivatives also show:
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . For instance, some indole derivatives have been reported to inhibit certain enzymes, leading to their antiviral or anti-inflammatory effects .
Biochemical Pathways
Indole derivatives are known to influence various biochemical pathways due to their broad-spectrum biological activities . For example, they can affect the pathways related to inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
Indole derivatives are known to have diverse biological activities, which suggest that they can induce various molecular and cellular changes .
Action Environment
It’s important to note that environmental factors such as temperature, ph, and presence of other substances can significantly affect the action and stability of a compound .
properties
IUPAC Name |
(1-ethyl-2,3-dihydroindol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-13-6-5-10-7-9(8-12)3-4-11(10)13/h3-4,7H,2,5-6,8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVAFKNXBLPWMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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